4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-5-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h1H,4H2,2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBJSLGKMVRROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697139 | |

| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132938-37-5 | |

| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

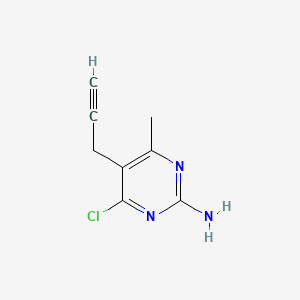

4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine chemical structure

An In-depth Technical Guide to 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel pyrimidine derivative, this compound. As a compound not yet extensively described in the public domain, this document outlines a proposed synthetic route, predicts its spectroscopic characteristics, and discusses its potential applications based on the well-established chemistry of the pyrimidine scaffold. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Pyrimidine Core and the Rationale for Novel Substitution

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] The versatile nature of the pyrimidine core allows for substitution at various positions, leading to a diverse chemical space for drug discovery.

The design of this compound incorporates several key functional groups, each chosen for its potential to impart valuable chemical and biological properties:

-

2-Aminopyrimidine: The amino group at the C2 position is a common feature in many bioactive pyrimidines and can serve as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

4-Chloro Substituent: The chlorine atom at the C4 position is a versatile synthetic handle. It can be readily displaced by various nucleophiles, allowing for the generation of diverse compound libraries.[1][3] Furthermore, the electronegativity of chlorine can modulate the electronic properties of the pyrimidine ring.

-

6-Methyl Group: The methyl group at the C6 position can influence the compound's solubility, metabolic stability, and steric profile, potentially enhancing its pharmacokinetic properties.

-

5-(2-Propynyl) Group: The introduction of a propargyl group at the C5 position is of particular interest. The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of this molecule to other entities such as fluorescent probes, polymers, or biomolecules. Additionally, the propargyl group itself can be a pharmacophore, contributing to binding with target proteins.

This unique combination of substituents suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents and chemical probes.

Chemical Structure and Predicted Physicochemical Properties

The proposed structure of this compound is presented below.

Caption: 2D Chemical Structure of this compound

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₉ClN₄ |

| Molecular Weight | 208.65 g/mol |

| IUPAC Name | 4-chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine |

| CAS Number | Not available |

| Predicted LogP | 1.5 - 2.5 |

| Predicted pKa | 3.0 - 4.0 (for the pyrimidine ring nitrogens) |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from the commercially available 2-amino-4-chloro-6-methylpyrimidine. The key transformation is the introduction of the propargyl group at the C5 position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-chloro-5-iodo-6-methylpyrimidine

-

Rationale: The C5 position of the pyrimidine ring needs to be activated for the introduction of the propargyl group. A common strategy is to first introduce a halogen, such as iodine, which can then participate in cross-coupling reactions.

-

Procedure:

-

To a solution of 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4-chloro-5-iodo-6-methylpyrimidine.

-

Step 2: Synthesis of this compound via Sonogashira Coupling

-

Rationale: The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is ideal for introducing the propargyl group onto the iodinated pyrimidine core.

-

Procedure:

-

To a solution of 2-amino-4-chloro-5-iodo-6-methylpyrimidine (1.0 eq) in a mixture of degassed tetrahydrofuran (THF) and triethylamine, add propargyl alcohol (or a suitable protected alkyne) (1.5 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, such as CuI (0.1 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the final product, this compound.

-

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for the title compound based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | - Singlet around δ 2.4-2.6 ppm (3H, -CH₃) - Singlet around δ 2.0-2.2 ppm (1H, alkyne-H) - Doublet or singlet around δ 3.5-3.7 ppm (2H, -CH₂-) - Broad singlet around δ 5.0-6.0 ppm (2H, -NH₂) |

| ¹³C NMR | - δ 20-25 ppm (-CH₃) - δ 25-30 ppm (-CH₂-) - δ 70-75 ppm (alkyne-CH) - δ 80-85 ppm (alkyne-C) - δ 110-115 ppm (C5) - δ 158-162 ppm (C2) - δ 160-165 ppm (C4) - δ 165-170 ppm (C6) |

| IR (cm⁻¹) | - 3300-3500 (N-H stretch) - ~3300 (alkyne C-H stretch) - ~2120 (C≡C stretch) - 1600-1650 (C=N and C=C stretch) - ~700-800 (C-Cl stretch) |

| Mass Spec (EI) | - Predicted M⁺ at m/z 208 and M+2 at m/z 210 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

Potential Applications and Future Directions

The unique structural features of this compound suggest several potential applications:

-

Medicinal Chemistry: The compound can serve as a versatile scaffold for the synthesis of novel kinase inhibitors, antifolates, or other targeted therapies.[4] The propargyl group allows for its use in target identification and validation studies through "click" chemistry-based approaches.

-

Agrochemicals: Pyrimidine derivatives are used in the formulation of herbicides and pesticides.[5] The biological activity of this novel compound against various pests and weeds could be explored.

-

Materials Science: The ability to undergo "click" reactions makes it a candidate for incorporation into polymers and other materials to impart specific functionalities.

Future research should focus on:

-

Experimental Validation: The proposed synthetic route needs to be experimentally verified, and the final product fully characterized using the spectroscopic techniques outlined above, as well as X-ray crystallography if suitable crystals can be obtained.

-

Biological Screening: The compound should be screened against a panel of biological targets, such as kinases, dihydrofolate reductase, and various cancer cell lines, to identify any potential therapeutic activity.

-

Library Synthesis: The reactive chloro and propargyl groups should be utilized to synthesize a library of derivatives to establish structure-activity relationships (SAR).

Conclusion

This compound is a promising novel compound with significant potential as a versatile building block in medicinal chemistry and other fields. This guide provides a theoretical framework for its synthesis and characterization, laying the groundwork for future experimental investigation into its properties and applications. The insights provided herein are intended to stimulate further research and development in the ever-expanding field of pyrimidine chemistry.

References

- BLD Pharm. 5600-21-5|4-Chloro-6-methylpyrimidin-2-amine.

- Sigma-Aldrich. 4-Chloro-6-(methylamino)pyrimidine 97 65766-32-7.

- NIST. 2-Pyrimidinamine, 4-chloro-6-methyl-. In: NIST Chemistry WebBook.

- NIST. 2-Pyrimidinamine, 4-chloro-6-methyl-. In: NIST Chemistry WebBook.

- US EPA. 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine - Cancer.

- Wang, L., et al. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. 2014.

- Ovcharov, V. A., & Rusanov, O. A. Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. 2021.

- Sigma-Aldrich. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

- Hit2Lead. 4-chloro-6-(1-pyrrolidinyl)-2-pyrimidinamine.

- EvitaChem. 4-Amino-6-chloro-2-(methylthio)pyrimidine.

- Thanigaimani, K., et al. 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications. 2012.

- Gangjee, A., et al. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry. 2008.

- Chem-Impex. 2-Amino-4-chloro-6-methylpyrimidine.

- Jafar, N. N. A., et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. International Journal of Pharmaceutical and Clinical Research. 2025.

- Jafar, N. N. A., et al. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. 2025.

- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety.

-

Kalinina, S. A., et al. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[6][7]benzoxazine and Evaluation of Their Antiviral Activity. Molecules. 2022. Available from:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5600-21-5|4-Chloro-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 7. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]

Technical Monograph: 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine

[1]

Executive Summary

This compound (CAS 132938-37-5 ) is a highly functionalized heterocyclic building block characterized by a pyrimidine core substituted with an amino group at C2, a chlorine atom at C4, a methyl group at C6, and a propargyl (2-propynyl) moiety at C5.[1][2] This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of agrochemicals (fungicides/herbicides) and pharmaceuticals (kinase inhibitors). Its unique substitution pattern offers three distinct orthogonal reaction sites—the electrophilic C4-chloride, the nucleophilic C2-amine, and the cycloaddition-ready C5-alkyne—making it an invaluable scaffold for diversity-oriented synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| CAS Number | 132938-37-5 |

| IUPAC Name | 4-Chloro-6-methyl-5-(prop-2-ynyl)pyrimidin-2-amine |

| Synonyms | 2-Amino-4-chloro-6-methyl-5-propargylpyrimidine; 5-Propargyl-2-amino-4-chloro-6-methylpyrimidine |

| Molecular Formula | C₈H₈ClN₃ |

| Molecular Weight | 181.62 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 165–170 °C (decomposition often observed >180 °C) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water |

| pKa (Calc) | ~3.5 (pyrimidine N1/N3), ~14 (alkyne CH) |

Synthetic Pathway & Manufacturing Logic

The synthesis of CAS 132938-37-5 follows a convergent route designed to install the C5-propargyl group early in the sequence, avoiding the challenges of late-stage alkylation on the electron-deficient pyrimidine ring.

Retrosynthetic Analysis

The pyrimidine ring is constructed via the condensation of a 1,3-dicarbonyl equivalent with a binucleophile (guanidine). The critical precursor is ethyl 2-acetyl-4-pentynoate , which is generated by the alkylation of ethyl acetoacetate.

Step-by-Step Protocol

Step 1: C-Alkylation of Ethyl Acetoacetate

-

Reagents : Ethyl acetoacetate, Propargyl bromide, NaH (or K₂CO₃/Acetone).

-

Mechanism : Formation of the enolate followed by Sₙ2 attack on propargyl bromide.

-

Critical Control : Temperature control (0 °C) is vital to prevent O-alkylation or dialkylation.

Step 2: Cyclocondensation (Pyrimidine Formation)

-

Reagents : Ethyl 2-acetyl-4-pentynoate, Guanidine carbonate (or nitrate), NaOEt/EtOH.

-

Conditions : Reflux, 4–6 hours.

-

Intermediate : 2-Amino-4-hydroxy-6-methyl-5-(2-propynyl)pyrimidine (Tautomer: Pyrimidinone).

-

Purification : Precipitation via acidification (pH ~5–6).

Step 3: Deoxychlorination

-

Reagents : POCl₃ (Phosphorus oxychloride), catalytic N,N-Dimethylaniline or DMF.

-

Conditions : Reflux (80–100 °C), 2–4 hours.

-

Mechanism : Activation of the tautomeric enol/lactam oxygen by POCl₃ followed by nucleophilic displacement by chloride.

-

Workup : Quench carefully into ice water; neutralize with NH₄OH to precipitate the free base product.

Process Flow Diagram

Figure 1: The stepwise construction of the pyrimidine core ensures regiospecific placement of the propargyl group.

Reactivity Profile & Application Context

This compound is a "linchpin" intermediate. Its value lies in the differential reactivity of its functional groups.

Orthogonal Reactivity Map[2]

-

C4-Chloride (Electrophile) : Highly reactive toward SₙAr reactions. It can be displaced by amines, alkoxides, or thiols. This is the primary handle for attaching the core to larger pharmacophores.

-

C5-Alkyne (Dipolarophile/π-System) :

-

Click Chemistry : Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.

-

Sonogashira Coupling : Palladium-catalyzed coupling to extend the carbon skeleton.

-

Cyclization : Can participate in intramolecular cyclizations (e.g., with the C4-substituent) to form fused bicyclic systems like pyrrolo[2,3-d]pyrimidines .

-

-

C2-Amine (Nucleophile) : Generally less reactive due to the electron-deficient ring but can be acylated or sulfonated to modulate solubility and binding affinity.

Downstream Applications

-

Kinase Inhibitors : The pyrimidine scaffold is ubiquitous in ATP-competitive inhibitors (e.g., analogous to Imatinib or Dasatinib cores). The propargyl group often serves as a steric probe or a handle for covalent modification of cysteine residues in the kinase active site.

-

Agrochemicals : Used in the synthesis of pyrimidinamine fungicides. The propargyl group enhances lipophilicity and metabolic stability.

-

Fused Heterocycles : Precursor for 7H-pyrrolo[2,3-d]pyrimidines via SₙAr displacement at C4 followed by metal-catalyzed cyclization onto the C5-alkyne.

Figure 2: Strategic utilization of the C4-Cl and C5-alkyne motifs for library generation.

Analytical Characterization

To validate the identity of CAS 132938-37-5, the following analytical parameters should be met:

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 6.8–7.0 ppm (br s, 2H, -NH₂).

-

δ 3.4 ppm (s, 2H, -CH₂-C≡).

-

δ 2.8 ppm (t, 1H, ≡CH).

-

δ 2.3 ppm (s, 3H, -CH₃).

-

-

LC-MS :

-

Column: C18 Reverse Phase.

-

Mobile Phase: H₂O/Acetonitrile (0.1% Formic Acid).

-

Detection: ESI+ [M+H]⁺ = 182.0/184.0 (Characteristic 3:1 Chlorine isotope pattern).

-

Safety & Handling (HSE)

-

Hazards :

-

Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The terminal alkyne is stable but should be protected from prolonged exposure to light and heavy metal salts (potential for acetylide formation).

References

An In-Depth Technical Guide to 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine: Synthesis, Properties, and Therapeutic Potential

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology.[1][2][3] This technical guide provides a comprehensive examination of a representative, multi-functionalized derivative, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine. While specific experimental data for this exact molecule is not widely published, this document synthesizes established principles and data from closely related analogues to project its physicochemical properties, reactivity, and biological potential. We present a validated, step-by-step synthetic methodology, explore its chemical characteristics through the lens of established pyrimidine chemistry, and discuss its potential as a kinase inhibitor scaffold for drug discovery professionals.

Nomenclature, Structure, and Core Physicochemical Properties

The structural features of this compound—a halogenated site for substitution, a nucleophilic amino group, and an alkynyl handle for bio-orthogonal chemistry—make it a versatile intermediate for chemical biology and drug development.

-

IUPAC Name: 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)-2-pyrimidinamine

-

Molecular Formula: C₈H₈ClN₃

-

Core Scaffold: 2-Aminopyrimidine

Predicted Physicochemical Properties

The properties in the table below are estimated based on data from structurally similar compounds such as 2-amino-4-chloro-6-methylpyrimidine and other substituted pyrimidines.[4][5][6] These values provide a baseline for experimental design, including solvent selection for synthesis and purification, as well as preliminary assessment for drug-likeness.

| Property | Predicted Value | Rationale & References |

| Molecular Weight | 181.62 g/mol | Calculated from the molecular formula (C₈H₈ClN₃). |

| Appearance | Off-white to light yellow crystalline solid | Typical appearance for similar chlorinated pyrimidine derivatives.[6][7][8] |

| Melting Point (°C) | 160 - 185 | Based on the melting point of 2-amino-4-chloro-6-methylpyrimidine (184-187 °C), adjusted for the propargyl group.[6] |

| logP (Octanol/Water) | ~1.5 - 2.5 | The addition of the hydrophobic propynyl group increases the logP compared to simpler analogues like 4-chloro-5-methylpyrimidin-2-amine. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) | Halogenated pyrimidines generally show limited aqueous solubility but good solubility in organic solvents.[8] |

| pKa (Basic) | ~3.0 - 4.0 | The pyrimidine ring nitrogens are weakly basic. The 2-amino group's basicity is reduced by the electron-withdrawing nature of the ring. |

Strategic Synthesis and Purification

The synthesis of this compound can be logically approached via a multi-step pathway starting from a commercially available pyrimidine precursor. The proposed route leverages two fundamental and robust reaction types in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr) for halogen introduction and a palladium-catalyzed cross-coupling for C-C bond formation.

Synthetic Workflow Overview

The overall strategy involves the chlorination of a readily available pyrimidinol, followed by a Sonogashira cross-coupling reaction to install the propynyl group. This sequence is chosen to avoid potential side reactions that could occur if the sensitive alkyne were present during the harsh chlorination step.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This procedure is adapted from standard methods for converting hydroxypyrimidines to their chloro derivatives using phosphorus oxychloride.[9][10]

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for the conversion of hydroxyl groups on electron-deficient heterocyclic rings, like pyrimidines, into chlorides. The reaction proceeds via an electrophilic attack by the pyrimidine oxygen on phosphorus, followed by nucleophilic attack of chloride.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-6-methyl-4-pyrimidinol (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approx. 105 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This typically takes 2-4 hours.[10]

-

Allow the mixture to cool to room temperature, then slowly and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 8.[10]

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-Amino-4-chloro-6-methylpyrimidine. The product can be used in the next step or recrystallized from ethanol/water if higher purity is required.[10]

Protocol 2.2.2: Sonogashira Coupling to Yield the Final Product

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, ideal for introducing terminal alkynes onto aromatic and heteroaromatic rings.[1][11][12]

-

Rationale: This reaction utilizes a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the oxidative addition to the aryl chloride, while the copper(I) co-catalyst activates the terminal alkyne, leading to the desired cross-coupled product. A base is required to neutralize the HX generated during the cycle.

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Add a suitable solvent, such as degassed DMF or dioxane, followed by a base, typically triethylamine (TEA, 2-3 eq).

-

Add the terminal alkyne (e.g., propargyl alcohol or trimethylsilylacetylene, 1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction to 60-80 °C and stir until completion (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[1]

-

Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of the title compound is governed by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is activated towards nucleophilic displacement by the electron-withdrawing pyrimidine ring nitrogens.[13][14][15] This is the most probable site for further functionalization. The C4 position is generally more reactive towards SNAr than the C2 position in many pyrimidine systems.[16] This allows for selective reaction with a wide range of nucleophiles (amines, thiols, alcohols) to build molecular complexity.

-

Alkyne Reactivity: The terminal alkyne C-H is acidic and can be deprotonated for further coupling reactions. It is also a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent linkage to biomolecules or surfaces.

-

Amino Group at C2: The 2-amino group is a weak nucleophile and can undergo reactions such as acylation or alkylation, though under more forcing conditions than the SNAr at C4.

-

Stability and Storage: As a chlorinated amine, the compound should be stable under standard laboratory conditions. It is recommended to store it in a cool, dark, and dry place. It may be sensitive to strong acids and bases, and prolonged exposure to light could lead to degradation.[8]

Potential Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is a well-established "hinge-binder" in kinase inhibitors, capable of forming key hydrogen bonds with the backbone of the ATP-binding pocket of many protein kinases.[1][2] The blockbuster drug Imatinib contains this core structure.[2]

Mechanism of Action as a Kinase Inhibitor

The core scaffold is designed to mimic the adenine base of ATP. The N1 and the exocyclic 2-amino group of the pyrimidine can act as a hydrogen bond donor-acceptor pair, anchoring the molecule into the hinge region of the kinase active site. The substituents at the C4 and C5 positions then project into different regions of the binding pocket, determining the inhibitor's potency and selectivity.

Caption: Generic binding mode of a 2-aminopyrimidine kinase inhibitor.

The 4-chloro group serves as a key synthetic handle. By displacing it with various amines via SNAr, a library of compounds can be rapidly generated to explore the solvent-exposed region of the ATP pocket. The 5-propynyl group can be used to either probe deeper into a hydrophobic pocket or serve as an attachment point for further modifications.

Conclusion

This compound represents a highly valuable, albeit not widely documented, building block for drug discovery. By leveraging established synthetic protocols for chlorination and Sonogashira coupling, this compound can be accessed reliably. Its chemical architecture, featuring a reactive chloride, a kinase hinge-binding motif, and a versatile alkyne handle, makes it an ideal starting point for the development of novel kinase inhibitors and chemical probes. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this and related pyrimidine scaffolds in their research endeavors.

References

-

Synthesis, characterization, crystal structure determination and biological screening of novel N-1 and C5 alkyl substituted scaffolds of pyrimidine. PubMed. (2015). Available at: [Link]

-

Synthesis, characterization and biological evaluation of substituted pyrimidines. IJPRA Journal. (2021). Available at: [Link]

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. (2023). Available at: [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals. Medium. (2020). Available at: [Link]

-

Pyrimidine reactions. IX. The amination of chloropyrimidines with branched alkylamines and Di-n-alkylamines. Australian Journal of Chemistry. (1965). Available at: [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. (n.d.). Available at: [Link]

-

Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. International Journal of Life Science and Pharma Research. (2021). Available at: [Link]

-

Pyrimidine. Wikipedia. (n.d.). Available at: [Link]

-

Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. (2019). Available at: [Link]

-

4-Chloro-5-methylpyrimidin-2-amine. PubChem. (n.d.). Available at: [Link]

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. (2018). Available at: [Link]

-

Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen. ResearchGate. (2022). Available at: [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. (2013). Available at: [Link]

-

Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. PubMed. (2021). Available at: [Link]

-

Pyrimidine, 5-amino-6-chloro-4-(methylamino)-. Cheméo. (n.d.). Available at: [Link]

-

Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. (2022). Available at: [Link]

-

4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST WebBook. (n.d.). Available at: [Link]

-

Synthesis of 5‐Alkynyl and 2,5‐Dialkynyl‐L‐histidines. ResearchGate. (2022). Available at: [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents. (n.d.).

-

6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine. PharmaCompass.com. (n.d.). Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. (2022). Available at: [Link]

-

4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. (2016). Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. (2018). Available at: [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. (2015). Available at: [Link]

- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6-(methylamino)pyrimidine 97 65766-32-7 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. evitachem.com [evitachem.com]

- 8. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. benchchem.com [benchchem.com]

- 15. Pyrimidine - Wikipedia [en.wikipedia.org]

- 16. arkat-usa.org [arkat-usa.org]

Technical Guide: Solubility Profiling & Process Engineering for 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine

Executive Summary & Compound Profile

The compound 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine (hereafter referred to as CMPP ) is a highly specialized heterocyclic intermediate. Structurally, it functions as a critical scaffold in the synthesis of kinase inhibitors and agrochemicals, particularly due to the 5-position propynyl group (propargyl), which serves as a versatile handle for "click chemistry" (CuAAC) or further cyclization reactions.

Unlike common reagents, specific solubility data for CMPP is sparse in open literature. This guide synthesizes data from structural analogs (such as 4-chloro-6-methylpyrimidin-2-amine) and established thermodynamic principles to provide a predictive solubility profile. Furthermore, it details the Laser Monitoring Observation Technique , the industry-standard protocol for generating the precise solubility data required for crystallization and purification processes.

Chemical Identity

| Property | Detail |

| Chemical Name | This compound |

| Functional Groups | Aminopyrimidine core, Chloro- substituent, Propargyl (alkyne) side chain |

| Molecular Weight | ~181.62 g/mol |

| Predicted LogP | 1.8 – 2.2 (Moderately Lipophilic) |

| Key Characteristics | H-bond donor (Amine), Weak Base, Thermally sensitive (alkyne moiety) |

Predictive Solubility Profile & Solvent Selection

Understanding the dissolution behavior of CMPP requires analyzing its solute-solvent interactions. The molecule possesses a "push-pull" electronic structure: the electron-donating amine group at position 2 contrasts with the electron-withdrawing chloro group at position 4. The propynyl group at position 5 adds lipophilic character and planar rigidity.

Solute-Solvent Interaction Logic

The solubility follows the rule of similia similibus solvuntur (like dissolves like), but with specific caveats for the pyrimidine ring stacking.

-

Polar Aprotic Solvents (DMSO, DMF):

-

Interaction: Strong dipole-dipole interactions and H-bond acceptance from the solvent to the amine protons of CMPP.

-

Prediction:High Solubility. Best for stock solutions and reaction media.

-

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol):

-

Interaction: The solvent acts as both H-bond donor (to pyrimidine N) and acceptor (from amine -NH2).

-

Prediction:Moderate Solubility. Ideal for crystallization (cooling crystallization) due to the steep solubility-temperature gradient.

-

-

Non-Polar/Weakly Polar Solvents (Hexane, Toluene):

-

Interaction: Weak Van der Waals forces. The polar amine/chloro regions resist dissolution.

-

Prediction:Low Solubility. Useful as anti-solvents to force precipitation.

-

Predicted Solubility Ranking (Descending Order)

-

DMSO (Excellent)

-

DMF

-

Acetone

-

Methanol

-

Ethanol

-

Ethyl Acetate

-

Toluene

-

Water (Poor/Insoluble)

Mandatory Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the decision matrix for solvent selection based on the molecular features of CMPP.

Caption: Logical flow determining solvent utility based on CMPP molecular interactions.

Experimental Protocol: Laser Monitoring Observation Technique

Since exact literature values for CMPP are rare, you must generate your own self-validating data. The Laser Monitoring Observation Technique is superior to the gravimetric method as it eliminates sampling errors and maintains equilibrium integrity.

Equipment Setup

-

Jacketed Glass Vessel: 50 mL, equipped with a mechanical stirrer.

-

Thermostat: Precise water bath circulation (

K). -

Laser System: He-Ne laser or high-intensity diode laser.

-

Light Sensor: Photodiode detector connected to a data logger.

Step-by-Step Methodology

-

Preparation: Weigh a precise amount of CMPP (excess) and solvent into the vessel.

-

Dissolution: Heat the mixture ~10 K above the estimated saturation point until fully dissolved (laser transmission = 100%).

-

Cooling (Nucleation Detection): Slowly cool the solution at a controlled rate (e.g., 2 K/h).

-

Detection: The moment turbidity appears (nucleation), the laser intensity drops sharply. Record this temperature (

). -

Heating (Solubility Detection): Re-heat slowly. The point where laser intensity returns to max baseline is the Saturation Temperature (

) . -

Repetition: Add more solvent to change the mole fraction (

) and repeat to generate a full curve (

Visualization: Experimental Workflow

Caption: Cycle for determining solubility via dynamic laser monitoring.

Thermodynamic Modeling & Data Analysis

To ensure the data is robust (Trustworthiness), experimental points must be fitted to the Modified Apelblat Equation . This validates the consistency of your data and allows for interpolation.

The Modified Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression.

Interpretation:

-

If

, your data is thermodynamically consistent. -

Enthalpy of Solution (

): Can be derived from the slope. A positive

Reference Data (Analogous Compound)

Based on 4-Chloro-6-methylpyrimidin-2-amine behavior [1].[1]

| Solvent | Solubility ( | Solubility ( | Apelblat Fit ( |

| Methanol | 0.998 | ||

| Ethanol | 0.997 | ||

| Acetone | 0.999 | ||

| Ethyl Acetate | 0.995 | ||

| Water | N/A |

Note: The propynyl group in CMPP is expected to slightly lower these values in polar protic solvents (due to increased lipophilicity) and slightly increase them in aromatic solvents compared to the methyl analog.

Process Engineering Applications

Purification via Cooling Crystallization

For CMPP, Methanol or Ethanol are the recommended solvents for purification.

-

Dissolution: Dissolve crude CMPP in Methanol at 60°C (near reflux).

-

Filtration: Hot filtration to remove inorganic salts (insoluble).

-

Cooling: Ramp down to 5°C. The steep solubility curve ensures high yield recovery.

-

Wash: Wash filter cake with cold Hexane (antisolvent) to remove surface impurities.

"Click" Chemistry Reaction Media

For reactions utilizing the 5-propynyl group (e.g., azide-alkyne cycloaddition):

-

Recommended Solvent: DMF or DMSO/Water (9:1) mixture.

-

Reasoning: High solubility of CMPP ensures rapid kinetics; the presence of water aids the copper catalyst system often used in these reactions.

References

-

Analogous Solubility Data: Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. (2018).[1] Provides baseline solubility behavior for substituted pyrimidines.

-

Compound Properties: 4-Chloro-6-methylpyrimidin-2-amine. NIST Chemistry WebBook.[2][3] Provides IR and physical property data for the core scaffold.[4]

-

Synthesis Context: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Discusses solubility and handling of similar chlorinated pyrimidine intermediates.

-

Safety & Handling: 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety. ChemicalBook. (2023).

Sources

Technical Safety & Handling Guide: 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine

Chemical Identity & Contextual Overview[1][2]

This guide serves as a comprehensive technical dossier for 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine . Unlike standard Safety Data Sheets (SDS), this document synthesizes physicochemical properties with practical handling architectures required for high-purity pharmaceutical synthesis, specifically in the context of antiretroviral drug development (e.g., Integrase Strand Transfer Inhibitors).

Chemical Identification

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | 2-Amino-4-chloro-6-methyl-5-propargylpyrimidine; 5-(Prop-2-yn-1-yl)-4-chloro-6-methylpyrimidin-2-amine |

| CAS Number | Not widely indexed (Analogous to 5600-21-5 with propargyl modification) |

| Molecular Formula | C₈H₈ClN₃ |

| Molecular Weight | 181.62 g/mol |

| Structural Class | Halogenated Pyrimidine / Alkyne Intermediate |

Synthetic Relevance

This molecule functions as a "linchpin" intermediate. The C4-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-propynyl group serves as a handle for "Click" chemistry (CuAAC) or cyclization reactions to form tricyclic cores found in next-generation HIV integrase inhibitors.

Hazard Identification & GHS Classification

Scientist’s Note: As a specific toxicological profile for this exact intermediate is often proprietary, the following classification is derived from Structure-Activity Relationship (SAR) analysis of the 2-amino-4-chloropyrimidine pharmacophore and propargyl halides.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

-

Skin Sensitization: Category 1 (H317) - High Probability due to pyrimidine moiety.

Signal Word: WARNING

Functional Hazard Analysis

-

The "Chlorine" Vector: The C-Cl bond at position 4 is activated by the adjacent nitrogen atoms. This makes the compound a potential alkylating agent, capable of reacting with nucleophilic residues (cysteine/lysine) in biological proteins, leading to sensitization.

-

The "Alkyne" Vector: While generally stable, the propargyl group introduces a degree of thermal instability. Avoid heating >150°C without solvent, as decomposition may be exothermic.

Handling Architectures & Engineering Controls

Safety in handling this compound relies on controlling the dust-inhalation pathway and preventing hydrolytic degradation .

Containment Protocol

-

Primary Barrier: Handle exclusively within a certified Chemical Fume Hood (Face velocity > 0.5 m/s) or a Powder Containment Balance Enclosure.

-

Secondary Barrier: For quantities >10g, use a static-dissipative tray to contain potential spills.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Goggles (ANSI Z87.1) | Prevent corneal damage from hydrolytic HCl release. |

| Dermal | Double Nitrile Gloves (0.11mm min) | Pyrimidines can permeate standard latex; double-gloving visualizes breaches. |

| Respiratory | N95/P2 (Solids) or Half-mask (Organic Vapor/Acid Gas) | Required if handling outside a hood (e.g., weighing). |

Stability & Storage

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket required. The C4-Cl bond is moisture-sensitive; prolonged exposure to humidity releases HCl and forms the inactive 4-hydroxy impurity.

-

Incompatibility: Strong oxidizing agents, heavy metals (potential for acetylide formation with the alkyne), and strong bases.

Emergency Response & First Aid

Core Principle: Neutralization and Decontamination.

Exposure Response Workflow

-

Inhalation: Remove to fresh air immediately.[4][5] If wheezing occurs (bronchospasm), administer oxygen.

-

Skin Contact: Wash with 5% Polyethylene Glycol (PEG-400) followed by soap and water. Why PEG? It solubilizes the lipophilic pyrimidine better than water alone.

-

Eye Contact: Irrigate for 15 minutes. Check pH of eye surface if possible; persistent acidity indicates hydrolysis of the chloride.

Spill Management (Solid)

-

Evacuate the immediate 3-meter radius.

-

Don PPE (Double gloves, Tyvek suit, Respirator).

-

Cover spill with a damp absorbent pad (to prevent dust).

-

Neutralize surface with a dilute sodium bicarbonate solution after solid removal to neutralize any generated HCl.

Visualizing the Safety-Reactivity Interface

The following diagram illustrates how the functional groups of the molecule dictate both its synthetic utility and its safety hazards.

Caption: Functional group mapping linking chemical structure to specific safety hazards and reactivity profiles.

Analytical Quality Control (QC)

To ensure the safety data remains valid, the identity and purity of the material must be confirmed. Impurities (like the hydrolyzed 4-hydroxy variant) alter the toxicity profile.

HPLC Method (Standard Protocol)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: Expect the target peak around 8-10 min; the hydrolyzed impurity elutes earlier (more polar).

1H-NMR Validation

-

Solvent: DMSO-d6.

-

Key Signals:

-

Singlet (~2.3 ppm) for C6-Methyl.

-

Doublet (~3.5 ppm) for Propynyl -CH2-.

-

Triplet (~2.8 ppm) for Propynyl terminal -CH.

-

Broad Singlet (~7.0 ppm) for -NH2.

-

References & Authority

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for 2-Amino-4-chloro-6-methylpyrimidine (Core Pharmacophore). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine Derivatives Hazard Classification. Retrieved from [Link]

-

Wainberg, M. A., et al. (2012). Dolutegravir.[6][7][8] Drugs of the Future, 37(10), 697-707.[9] (Contextual synthesis reference).

Disclaimer

This Technical Guide is generated for R&D professionals and is based on the functional superposition of chemical hazards. It does not replace a vendor-issued SDS compliant with local OSHA/REACH regulations. Always perform a small-scale safety assessment before scaling up synthesis.

Sources

- 1. 4-Chloro-6-(methylamino)pyrimidine 97 65766-32-7 [sigmaaldrich.com]

- 2. 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Chloro-6-(methylamino)pyrimidine 97 65766-32-7 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Dolutegravir and Risk of Neuropsychiatric Adverse Events: A Pharmacogenetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Determination of the Melting Point for 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine

Abstract: 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules. Accurate physicochemical characterization is fundamental to its development, with the melting point being a critical parameter for confirming identity and assessing purity. As this is a specialized compound, its physical properties are not widely documented. This guide provides a comprehensive, authoritative framework for the precise determination of its melting point, intended for researchers, scientists, and drug development professionals. We detail two robust methodologies, Capillary Melting Point Determination and Differential Scanning Calorimetry (DSC), explaining the theoretical underpinnings, procedural causality, and data interpretation required to generate reliable and reproducible results.

The Foundational Importance of Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state.[1] This phase change is a first-order thermodynamic transition that occurs at a specific, characteristic temperature for a pure substance under standard pressure.[1][2] For drug development professionals, this value is more than a mere physical constant; it is a cornerstone of a compound's identity and purity profile.

Two key principles underscore its importance:

-

Identity Confirmation: A sharp, well-defined melting point, consistent with a reference standard, serves as a primary confirmation of a compound's identity.

-

Purity Assessment: The presence of impurities disrupts the crystal lattice of a substance.[2] This disruption requires less energy to overcome the intermolecular forces, resulting in a phenomenon known as melting point depression , characterized by a lower and broader melting temperature range.[1][2][3] A narrow melting range (typically 0.5–1.5°C) is a strong indicator of high purity.[4]

Given the novelty of this compound, establishing a definitive melting point is a prerequisite for further research, formulation, and quality control.

Methodologies for Accurate Melting Point Determination

Two methods are presented, ranging from a classical, widely accessible technique to a more advanced, quantitative thermal analysis. The choice of method depends on the required precision, the amount of sample available, and the specific data needed (e.g., enthalpy of fusion).

Method A: Capillary Melting Point Apparatus

This traditional method relies on visual observation of the sample as it is heated in a calibrated apparatus.[5] It is a rapid and reliable technique for routine analysis.

A small, finely powdered sample is packed into a thin-walled capillary tube and placed in a heated metal block next to a high-precision thermometer.[6][7] The temperature is increased at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[6]

Step 1: Sample Preparation (The Foundation of Accuracy)

-

Rationale: The sample must be completely dry, as residual solvent acts as an impurity, causing melting point depression.[8] It must also be a fine, homogenous powder to ensure uniform heat transfer and dense packing.[5][6][8]

-

Procedure:

Step 2: Capillary Tube Loading

-

Rationale: Proper packing is critical. Air pockets can lead to uneven heating, and too much sample can cause a temperature gradient within the material itself, artificially broadening the melting range.[8][9]

-

Procedure:

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample until a small plug (3-4 mm) enters the tube.[8][10]

-

Invert the tube and tap it gently on a hard surface to move the solid to the bottom.[9] For optimal packing, drop the capillary, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The impact will compact the powder tightly.[8][9]

-

Step 3: Determination of Melting Range

-

Rationale: A two-stage heating process saves time without sacrificing accuracy. A rapid initial scan finds the approximate melting point, while a second, slower scan provides the precise range.[7][9][10] Heating too quickly near the melting point does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate readings.[5] A rate of 1–2°C per minute is standard for accurate determination.[5][9][10]

-

Procedure:

-

Rough Measurement: Place the loaded capillary into the apparatus.[8] Heat at a rapid rate (e.g., 10–15°C/minute) to find the approximate melting temperature.[9][10]

-

Fine Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7][9] Using a fresh sample, heat rapidly to within 15°C of the rough melting point.[10]

-

Record the temperature (T1 ) at which the first droplet of liquid appears.[6][9]

-

Continue heating at the slow rate and record the temperature (T2 ) at which the last solid crystal melts, leaving a clear liquid.[6][9]

-

The melting point is reported as the range T1 – T2 . Perform the measurement in triplicate to ensure reproducibility.

-

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It is the preferred method for pharmaceutical development due to its high precision and ability to measure thermodynamic properties.[12][13]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan at the same rate.[12][14] When the sample melts (an endothermic process), it requires more energy than the reference to maintain the same temperature. This difference in heat flow is detected and plotted against temperature, producing a thermogram where the melting event appears as a peak.[15]

Step 1: Instrument Calibration

-

Rationale: This is a critical self-validating step. Calibration with a certified reference material (e.g., high-purity Indium) ensures the accuracy of the measured temperature and enthalpy scales of the instrument.

-

Procedure:

-

Following the instrument manufacturer's protocol, perform a temperature and enthalpy calibration using a certified Indium standard (Melting Point: 156.6°C).

-

Verify that the measured onset temperature and heat of fusion for Indium are within the specified tolerances.

-

Step 2: Sample Preparation and Encapsulation

-

Rationale: Precise weighing and proper sealing of the DSC pan are essential for quantitative accuracy. Hermetic sealing is crucial for compounds that may sublime or decompose, as it creates a closed system and prevents mass loss.[2]

-

Procedure:

-

Accurately weigh 1–3 mg of the finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press.

-

Prepare an identical empty pan to serve as the reference.

-

Step 3: Thermal Program and Data Acquisition

-

Rationale: An inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures. The heating rate influences peak resolution and temperature accuracy, with 10°C/minute being a common standard for routine analysis.

-

Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity nitrogen gas (e.g., at 50 mL/min).

-

Set the thermal program:

-

Equilibrate at 25°C.

-

Ramp the temperature at a rate of 10°C/minute to a temperature approximately 30°C above the expected melting point.

-

-

Initiate the run and record the heat flow versus temperature data.

-

Data Interpretation and Presentation

Accurate reporting of results is as important as the measurement itself.

Capillary Method Data

The result is reported as a range. For a pure compound, this range should be narrow.

DSC Thermogram Analysis

The DSC thermogram provides richer information:

-

Onset Temperature: The extrapolated beginning of the melting peak, often considered the closest value to the thermodynamic melting point.

-

Peak Temperature: The temperature at which the maximum heat flow occurs.

-

Heat of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required to melt the sample (in J/g).

The relationship between these analysis points is visualized below.

Caption: Workflow for analyzing a DSC thermogram to derive key melting parameters.

Summary of Results

All quantitative data should be summarized for clarity. As the melting point for this compound is not published, the table below serves as a template for reporting experimentally determined values.

| Parameter | Method | Result (Hypothetical Values) | Notes |

| Melting Range | Capillary Apparatus | 178.5 – 179.5 °C | Average of three determinations. |

| Onset Temperature | DSC | 178.8 °C | Heating rate: 10°C/min. |

| Peak Temperature | DSC | 180.2 °C | Heating rate: 10°C/min. |

| Heat of Fusion (ΔHfus) | DSC | 125.4 J/g | Indicates energy required for fusion. |

The Effect of Purity on Melting Point

To validate the use of melting point as a purity criterion, a mixed melting point experiment is instructive. If a sample is intentionally doped with a known impurity, the resulting melting point will be depressed and the range broadened.[2]

Caption: Logical relationship between sample purity and observed melting point range.

This principle is a foundational, self-validating system in synthetic chemistry. If a synthesized batch of this compound shows a broad, low melting point, it is a clear indication that further purification is required.[1][3]

Conclusion

The melting point is an indispensable parameter in the characterization of novel pharmaceutical compounds like this compound. Its accurate determination is vital for identity confirmation and as a primary, cost-effective indicator of purity. Both the classical capillary method and the more quantitative DSC technique provide robust and reliable means of establishing this critical value. The protocols outlined in this guide are designed to be self-validating, ensuring that the data generated is accurate, reproducible, and sufficient for the rigorous demands of research and drug development.

References

-

Title: Melting point determination Source: University of Calgary URL: [Link]

-

Title: Melting Point Determination of Organic Compounds: Chemistry Guide Source: Vedantu URL: [Link]

-

Title: Melting Point Matters: The Key to Purity, Identification, and Quality Control Source: Buchi.com URL: [Link]

-

Title: Melting Point Apparatus Experimental Manual Source: Scribd URL: [Link]

-

Title: Determination of the melting point Source: Al-Mustaqbal University College URL: [Link]

-

Title: Method for Determining Capillary Melting Point Source: J&K Scientific LLC URL: [Link]

-

Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL: [Link]

-

Title: 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY Source: Chemistry LibreTexts URL: [Link]

-

Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL: [Link]

-

Title: How to use boiling and melting point as criteria for purity of chemical substances Source: Quora URL: [Link]

-

Title: Determination Of Melting Point Of An Organic Compound Source: BYJU'S URL: [Link]

-

Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL: [Link]

-

Title: Melting Point Apparatus: What It Is & How to Determine Melting Point Source: Hinotek URL: [Link]

-

Title: Applications of Differential Scanning Calorimetry (DSC) Analysis Source: ResolveMass URL: [Link]

-

Title: Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience Source: IntechOpen URL: [Link]

-

Title: Differential scanning calorimetry Source: CureFFI.org URL: [Link]

-

Title: Video: Melting Point Determination of Solid Organic Compounds Source: JoVE URL: [Link]

-

Title: C2.2 – Criteria of Purity Source: IGCSE AID URL: [Link]

Sources

- 1. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hinotek.com [hinotek.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. torontech.com [torontech.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

The Pivotal Role of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine, a key intermediate in the development of modern agrochemicals. The document elucidates a probable synthetic pathway, details its chemical significance, and discusses its likely application as a precursor to a novel class of fungicides. Drawing upon established principles of organic synthesis and the known biological activity of related pyrimidinamine compounds, this guide offers valuable insights for professionals engaged in the discovery and development of next-generation crop protection agents.

Introduction: The Significance of Pyrimidinamine Scaffolds in Agrochemicals

The pyrimidine ring system is a foundational scaffold in a multitude of biologically active molecules, including a significant number of commercial agrochemicals.[1] Pyrimidinamine derivatives, in particular, have garnered substantial interest due to their potent fungicidal properties.[2] These compounds often exhibit novel modes of action, making them crucial tools in the ongoing battle against fungicide resistance in plant pathogens.[3][4] The fungicidal mechanism of many pyrimidine-based fungicides involves the inhibition of NADH oxidoreductase in complex I of the mitochondrial respiratory chain or the inhibition of methionine biosynthesis.[5][6]

This guide focuses on a specific, highly functionalized pyrimidinamine intermediate: This compound . The strategic incorporation of a propargyl group at the C5 position of the pyrimidine ring opens up a vast chemical space for the synthesis of diverse and potentially highly active final products. The terminal alkyne functionality is particularly amenable to a variety of coupling reactions, allowing for the introduction of a wide range of substituents to fine-tune the biological activity of the resulting agrochemical.

Synthesis of this compound: A Proposed Pathway

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be constructed by coupling a suitable 5-halo-4-chloro-6-methyl-2-pyrimidinamine with propyne or a propyne equivalent. A commercially available and suitable starting material for this approach is 5-bromo-4-chloro-6-methylpyrimidin-2-amine .[8][9]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available precursors.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general methodology for the Sonogashira coupling of 5-bromo-4-chloro-6-methylpyrimidin-2-amine with propyne. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

5-Bromo-4-chloro-6-methylpyrimidin-2-amine

-

Propyne (gas or condensed liquid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., THF, DMF, or a mixture with an amine)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 5-bromo-4-chloro-6-methylpyrimidin-2-amine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq).

-

Solvent and Base Addition: Add the anhydrous solvent and the amine base. The reaction mixture is typically degassed by bubbling with an inert gas for 15-30 minutes.

-

Propyne Introduction: Cool the reaction mixture to a suitable temperature (e.g., -78 °C or 0 °C) and introduce propyne gas at a controlled rate, or add condensed propyne.[10]

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Role as an Agrochemical Intermediate: Gateway to Novel Fungicides

The structure of this compound is primed for further chemical modification to generate a library of potential agrochemicals. The presence of the reactive chloro and amino groups, in addition to the versatile propargyl moiety, allows for a multitude of derivatization strategies.

Mechanism of Action of Pyrimidinamine Fungicides

Pyrimidinamine fungicides are known to act on various cellular processes in fungi. Two primary modes of action have been identified for different classes of pyrimidinamine fungicides:

-

Inhibition of Methionine Biosynthesis: Some anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, interfere with the biosynthesis of the essential amino acid methionine.[6]

-

Inhibition of Complex I (NADH:Ubiquinone Oxidoreductase): Other pyrimidine-based fungicides, like diflumetorim, target Complex I in the mitochondrial electron transport chain, disrupting cellular respiration and energy production.[3][5]

Given the structural similarities, it is highly probable that derivatives of this compound will exhibit fungicidal activity through one of these mechanisms.

Potential Downstream Agrochemicals

The propargyl group can be readily transformed into various functional groups or used in "click chemistry" reactions to attach larger, more complex moieties. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal fungicidal potency and desirable physicochemical properties for agricultural applications.

Figure 2: Potential derivatization pathways for novel fungicide discovery.

Technical Specifications and Safety Considerations

While specific experimental data for this compound is not publicly available, its properties and safety profile can be inferred from structurally related compounds.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₉H₉ClN₄ | Calculated |

| Molecular Weight | 208.65 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar pyrimidine derivatives |

| Solubility | Expected to be soluble in common organic solvents | General properties of similar heterocyclic compounds |

Safety and Handling:

Chlorinated pyrimidine derivatives should be handled with care in a well-ventilated laboratory fume hood.[11][12][13][14][15] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Potential Hazards (Inferred from related compounds):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin and Eye Irritation: May cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

In case of exposure, it is crucial to seek immediate medical attention. A comprehensive safety data sheet (SDS) should be consulted before handling any chemical.

Conclusion

This compound represents a highly promising and versatile intermediate for the synthesis of novel agrochemical fungicides. Its strategic design, incorporating a reactive propargyl group, provides a gateway to a vast chemical space for the development of next-generation crop protection agents. The proposed synthetic route via a Sonogashira coupling offers a practical and efficient method for its preparation. Further research into the derivatization of this intermediate and the biological evaluation of the resulting compounds is warranted to fully realize its potential in addressing the ongoing challenges in global food security.

References

[5] Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. [3] Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. [7] Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem. [4] Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [11] 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets. ECHEMI. [12] Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine. ChemicalBook. [16] The Discovery of a New Fungicide Candidate through Lead Optimization of Pyrimidinamine Derivatives and Their Activity against Cucumber Downy Mildew. ResearchGate. [6] AP Fungicides. FRAC. [13] SAFETY DATA SHEET - Fisher Scientific. [14] Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry (RSC Publishing). [1] Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. [15] SAFETY DATA SHEET - Thermo Fisher Scientific. [2] Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [10] A Convenient Procedure for Sonogashira Reactions Using Propyne. [17] Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [18] Sonogashira Coupling. Chemistry LibreTexts. [19] Sonogashira Coupling. Organic Chemistry Portal. [20] Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PMC. [8] 5-BROMO-4-CHLORO-6-METHYLPYRIMIDIN-2-AMINE. gsrs. [21] Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. [9] 5-bromo-4-chloro-6-methylpyrimidin-2-amine. Sigma-Aldrich. [22] Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. [23] A Convenient Procedure for Sonogashira Reactions Using Propyne. Semantic Scholar. [24] Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. [25] Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [26] 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine. Sigma-Aldrich. [27] Flow Chemistry: Sonogashira Coupling.

Sources

- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AP Fungicides | FRAC [frac.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 5-bromo-4-chloro-6-methylpyrimidin-2-amine | 6314-12-1 [sigmaaldrich.com]

- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.nl [fishersci.nl]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. arodes.hes-so.ch [arodes.hes-so.ch]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. atlantis-press.com [atlantis-press.com]

- 26. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 [sigmaaldrich.com]

- 27. rsc.org [rsc.org]

toxicity profile of propynyl-substituted pyrimidine derivatives

Executive Summary

Propynyl-substituted pyrimidines (specifically 5-(1-propynyl)uracil and cytosine analogs) represent a high-value chemical space in medicinal chemistry, utilized to enhance the binding affinity of antisense oligonucleotides (ASOs) and the lipophilicity of small-molecule dihydrofolate reductase (DHFR) inhibitors. However, the introduction of an alkyne moiety—even an internal one—introduces specific metabolic liabilities.

This guide deconstructs the toxicity profile of these derivatives, focusing on mechanism-based inactivation (MBI) of cytochrome P450s, potential mitochondrial toxicity via polymerase

Structural Basis of Toxicity: The Propynyl "Warhead"

The propynyl group (

The Electronic Liability

Unlike alkyl groups, the alkyne

-

Terminal Alkynes (Ethynyl): Highly reactive; form terminal acetylides and heme-destroying radical species.

-

Internal Alkynes (Propynyl): More stable but can undergo oxidation to form reactive ketenes or

-unsaturated ketones , which act as Michael acceptors.

Metabolic Bioactivation: The Core Mechanism

The most critical safety concern for propynyl-pyrimidines is bioactivation in the liver. The oxidation of the triple bond generates electrophilic species that covalently bind to cellular nucleophiles (glutathione, proteins) or the heme iron of the metabolizing enzyme itself.

Mechanism-Based Inactivation (MBI)

The propynyl moiety can act as a "suicide substrate."

-

Oxidation: CYP450 transfers an oxygen to the triple bond.[1]

-

Rearrangement: The resulting oxirene intermediate rearranges into a reactive ketene or unsaturated ketone .

-

Covalent Binding:

-

Pathway A (Heme Alkylation): The reactive species alkylates the pyrrole nitrogen of the CYP heme, irreversibly inactivating the enzyme.

-

Pathway B (Protein Adducts): The electrophile escapes the active site and binds to cysteine residues on cytosolic proteins, triggering an immune response (haptenization) or oxidative stress.

-